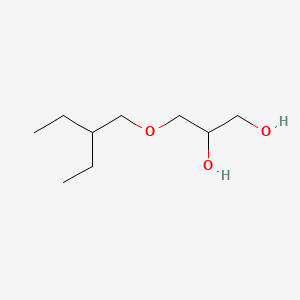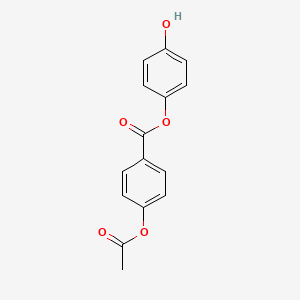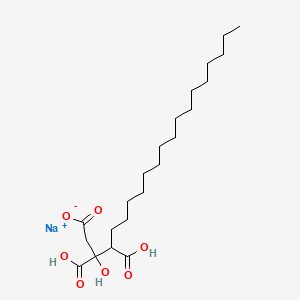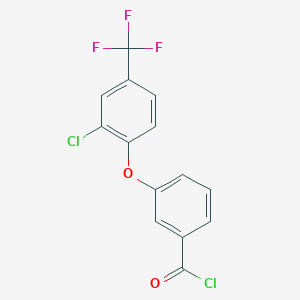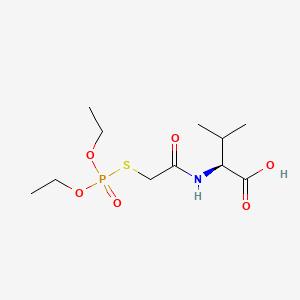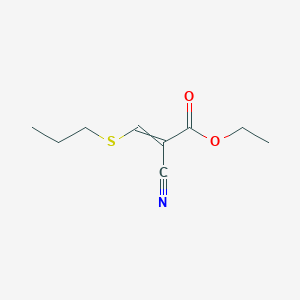
Ethyl 2-cyano-3-(propylsulfanyl)prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-cyano-3-(propylsulfanyl)prop-2-enoate is an organic compound that belongs to the class of cyanoacrylates. This compound is characterized by the presence of a cyano group (–CN) and a propylsulfanyl group (–S–C3H7) attached to a propenoate backbone. Cyanoacrylates are known for their adhesive properties and are widely used in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-3-(propylsulfanyl)prop-2-enoate typically involves the reaction of ethyl cyanoacetate with a suitable sulfanyl reagent under basic conditions. One common method involves the use of sodium ethoxide as a base to deprotonate ethyl cyanoacetate, followed by the addition of propylsulfanyl chloride to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.
化学反应分析
Types of Reactions
Ethyl 2-cyano-3-(propylsulfanyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The ethyl ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Amides or esters, depending on the nucleophile used.
科学研究应用
Ethyl 2-cyano-3-(propylsulfanyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including heterocycles and pharmaceuticals.
Biology: Investigated for its potential antimicrobial properties and its ability to inhibit certain enzymes.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of adhesives and coatings due to its strong adhesive properties.
作用机制
The mechanism of action of Ethyl 2-cyano-3-(propylsulfanyl)prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. The sulfanyl group can also participate in redox reactions, affecting cellular processes.
相似化合物的比较
Similar Compounds
- Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate
- Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate
- 2-Cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate
Uniqueness
Ethyl 2-cyano-3-(propylsulfanyl)prop-2-enoate is unique due to the presence of the propylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to other cyanoacrylates. This uniqueness makes it a valuable compound for specific applications in research and industry.
属性
CAS 编号 |
77915-36-7 |
|---|---|
分子式 |
C9H13NO2S |
分子量 |
199.27 g/mol |
IUPAC 名称 |
ethyl 2-cyano-3-propylsulfanylprop-2-enoate |
InChI |
InChI=1S/C9H13NO2S/c1-3-5-13-7-8(6-10)9(11)12-4-2/h7H,3-5H2,1-2H3 |
InChI 键 |
UZUUBPDAZCBOKG-UHFFFAOYSA-N |
规范 SMILES |
CCCSC=C(C#N)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Benzyl-1-ethenyl-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14445032.png)
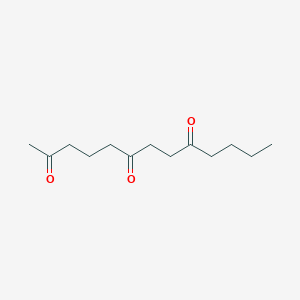
![tert-butyl N-[(2S)-1-amino-1-oxo-3-(phenylmethoxyamino)propan-2-yl]carbamate](/img/structure/B14445036.png)
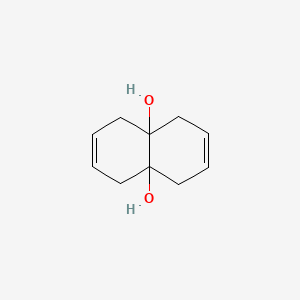
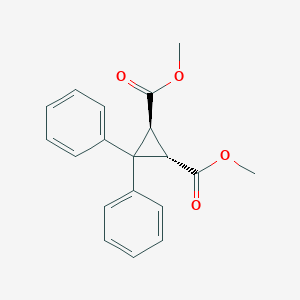
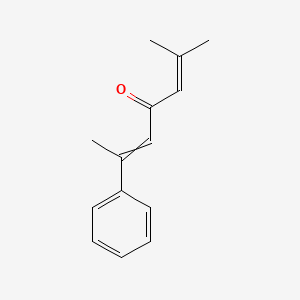
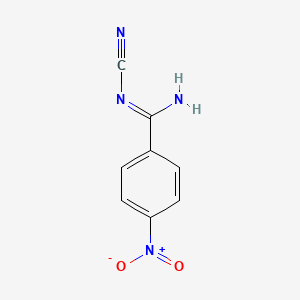
![5-Methylspiro[3.5]non-5-en-1-one](/img/structure/B14445073.png)
